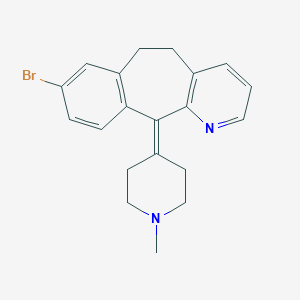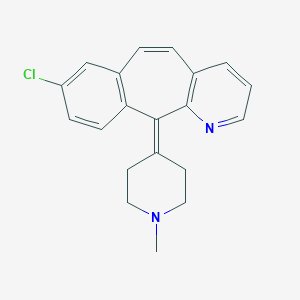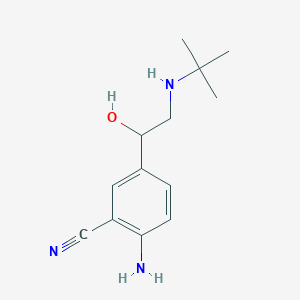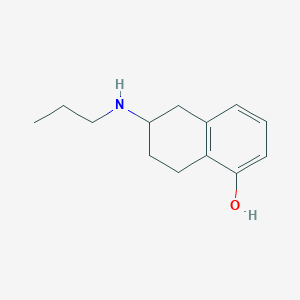
3-(2-Nitrobenzylidenamino)-2-oxazolidinone
Overview
Description
3-(2-Nitrobenzylidenamino)-2-oxazolidinone, commonly referred to as NBO, is an organic compound with a molecular weight of 240.2 g/mol. It is a white crystalline solid that is soluble in water and ethanol. NBO is commonly used in organic synthesis as a reagent for the preparation of amides, esters, and nitriles. It is also used in the preparation of heterocyclic compounds such as thiadiazoles, oxazolines, and oxazolidinones.
Scientific Research Applications
Analytical Chemistry: Chromatography and Mass Spectrometry Standards
2-NP-AOZ serves as an analytical standard in chromatography and mass spectrometry. It’s used to calibrate instruments and validate methods for detecting nitrofuran metabolites in various samples, particularly in aquatic animals . The compound’s stability and well-defined characteristics make it suitable for high-performance liquid chromatography (HPLC) and gas chromatography (GC), ensuring accurate and reliable results.
Veterinary Drug Residue Analysis
In the field of veterinary medicine, 2-NP-AOZ is utilized as a reference standard for the determination of nitrofuran residues in animal tissues . This is crucial for ensuring food safety and compliance with regulatory standards, as nitrofurans are banned in food-producing animals due to their potential health risks.
Environmental Monitoring
Researchers use 2-NP-AOZ to monitor environmental samples for contamination by nitrofurans and their metabolites. The compound’s detection in water bodies can indicate illegal use of nitrofurans and potential ecological risks .
Food Safety Assurance
2-NP-AOZ plays a significant role in food safety testing protocols. It’s used to detect nitrofuran metabolites in seafood and other food products, helping to prevent the consumption of contaminated food and protecting public health .
Pharmacokinetics and Metabolism Studies
The compound is instrumental in studying the pharmacokinetics and metabolism of nitrofurans in living organisms. By understanding how these drugs are metabolized and excreted, scientists can better assess their safety and efficacy .
Development of Diagnostic Assays
2-NP-AOZ is used in the development of diagnostic assays, such as enzyme-linked immunosorbent assay (ELISA), to detect nitrofuran metabolites in biological samples. This application is essential for both clinical and research settings to monitor drug levels and exposure .
Mechanism of Action
Target of Action
It is known that 2-np-aoz is a derivatized metabolite of the nitrofuran antiprotozoal and antibacterial agent furazolidone . This suggests that it may interact with similar targets as furazolidone, which primarily acts against bacterial and protozoal infections.
Mode of Action
It is formed from the tissue-bound furazolidone metabolite 3-amino-2-oxazolidinone (AOZ) after acid hydrolysis and derivatization with o-nitrobenzaldehyde (o-NBA)
properties
IUPAC Name |
3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c14-10-12(5-6-17-10)11-7-8-3-1-2-4-9(8)13(15)16/h1-4,7H,5-6H2/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYXOGZWSSNLON-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)N1/N=C/C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Nitrobenzylidenamino)-2-oxazolidinone | |
CAS RN |
19687-73-1 | |
| Record name | 2-Oxazolidone, 3-((o-nitrophenyl)methyleneamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019687731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 3-(2-Nitrobenzylidenamino)-2-oxazolidinone a significant compound in food safety?
A: 3-(2-Nitrobenzylidenamino)-2-oxazolidinone (2-NP-AOZ) is a key derivative used in the detection of 3-amino-2-oxazolidinone (AOZ), a metabolite of the antibiotic furazolidone. Furazolidone is banned in many countries, including those in the European Union, due to concerns about potential carcinogenicity. [, ]. Therefore, detecting 2-NP-AOZ in food samples, particularly fish and shrimp, serves as an indicator of illegal furazolidone use in livestock, making it crucial for ensuring food safety and regulatory compliance [, ].
Q2: How sensitive and specific are the available methods for detecting 2-NP-AOZ, and how do they compare to regulatory limits?
A: ELISA methods developed for 2-NP-AOZ detection exhibit high sensitivity, with reported detection limits as low as 0.025 µg/kg []. This sensitivity surpasses the Minimum Required Performance Limits (MRPLs) set by regulatory bodies like the European Communities, which stands at 1 µg/kg for AOZ residues in edible tissues []. Furthermore, these ELISA methods demonstrate excellent specificity for 2-NP-AOZ, showing minimal cross-reactivity with similar compounds, thus ensuring accurate and reliable detection of furazolidone misuse in food production [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B30748.png)
![(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B30752.png)
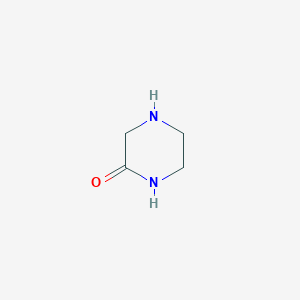


![5-[[1-[[1-[[1-[(4-Methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30769.png)
